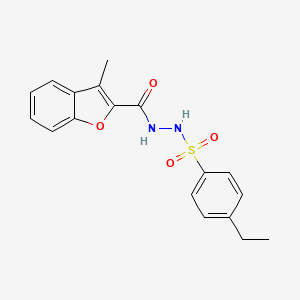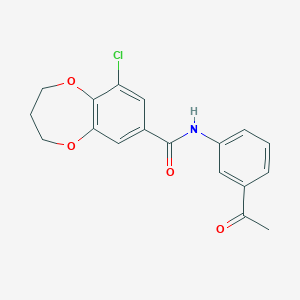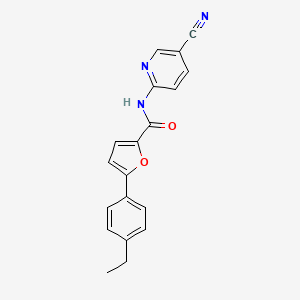
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone, also known as INE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Aplicaciones Científicas De Investigación
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and drug development. In cancer research, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been studied for its potential as an antifungal and antibacterial agent.
Mecanismo De Acción
The mechanism of action of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including topoisomerase and histone deacetylase. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been shown to induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has several biochemical and physiological effects. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit the growth of cancer cells and induce oxidative stress. In neurobiology, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to protect against neurodegeneration and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone in lab experiments is its potential as a therapeutic agent in cancer and neurobiology research. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. One limitation of using 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone in lab experiments is its low yield and difficulty in synthesizing.
Direcciones Futuras
There are several potential future directions for 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone research. One direction is to further investigate its potential as a therapeutic agent in cancer and neurobiology research. Another direction is to explore its potential as an antifungal and antibacterial agent. Additionally, research can be conducted to optimize the synthesis method for 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone to improve yield and reduce the difficulty in synthesizing.
Métodos De Síntesis
The synthesis of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been achieved using various methods, including the reaction of 2-bromo-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone with thiourea in the presence of a base. Another method involves the reaction of 2-(3H-indol-2-ylsulfanyl)acetic acid with 5-nitro-2,3-dihydroindol-1-one in the presence of a coupling reagent. The yield of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone obtained from these methods ranges from 20-80%.
Propiedades
IUPAC Name |
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(11-25-17-10-12-3-1-2-4-15(12)19-17)20-8-7-13-9-14(21(23)24)5-6-16(13)20/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASLQHAXJCOMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=NC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)



![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
![2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)